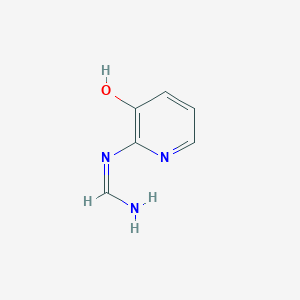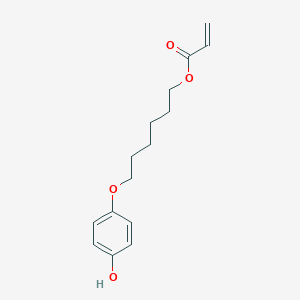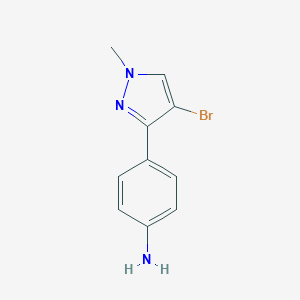
N'-(3-hydroxypyridin-2-yl)methanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxypyridin-2-yl)methanimidamide, also known as HPMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that exhibits a range of biological activities, making it a promising candidate for drug development.
作用机制
The mechanism of action of N'-(3-hydroxypyridin-2-yl)methanimidamide is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of various receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of inflammatory disorders. This compound has also been shown to reduce oxidative stress, which is involved in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
实验室实验的优点和局限性
N'-(3-hydroxypyridin-2-yl)methanimidamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a range of biological activities, making it a versatile molecule for drug development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its cellular targets and pathways. Additionally, the toxicity and pharmacokinetics of this compound need to be further studied to determine its safety and efficacy in vivo.
未来方向
There are several future directions for the research of N'-(3-hydroxypyridin-2-yl)methanimidamide. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to optimize its pharmacokinetics and toxicity for in vivo studies. This compound also has potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory disorders. Further research is needed to determine its efficacy in these diseases and to develop this compound-based therapeutics.
合成方法
The synthesis of N'-(3-hydroxypyridin-2-yl)methanimidamide involves the reaction of 2-aminopyridine with formaldehyde and formic acid. This reaction yields this compound as a yellow solid, which can be purified using various techniques such as column chromatography and recrystallization. The purity and yield of this compound can be further improved by optimizing the reaction conditions.
科学研究应用
N'-(3-hydroxypyridin-2-yl)methanimidamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
属性
CAS 编号 |
193413-17-1 |
|---|---|
分子式 |
C6H7N3O |
分子量 |
137.14 g/mol |
IUPAC 名称 |
N'-(3-hydroxypyridin-2-yl)methanimidamide |
InChI |
InChI=1S/C6H7N3O/c7-4-9-6-5(10)2-1-3-8-6/h1-4,10H,(H2,7,8,9) |
InChI 键 |
WSENWMJRKNTCRK-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=C(N=C1)/N=C\N)O |
SMILES |
C1=CC(=C(N=C1)N=CN)O |
规范 SMILES |
C1=CC(=C(N=C1)N=CN)O |
同义词 |
Methanimidamide, N-(3-hydroxy-2-pyridinyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)

